molecular formula C19H17FN4O3S2 B2605695 N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 389072-81-5

N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2605695
CAS No.: 389072-81-5
M. Wt: 432.49
InChI Key: VRBNPIVTDXTQME-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole core.

    Acylation: The thiadiazole ring is then acylated with 2-(4-methoxyphenyl)acetic acid to introduce the acetamido group.

    Thioether Formation: The final step involves the reaction of the acetamido-thiadiazole intermediate with 2-fluorophenylthiol to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(2-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(2-iodophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-27-13-8-6-12(7-9-13)10-16(25)22-18-23-24-19(29-18)28-11-17(26)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBNPIVTDXTQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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